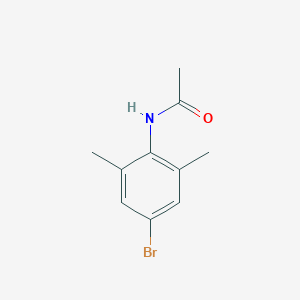

N-(4-bromo-2,6-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromo-2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-6-4-9(11)5-7(2)10(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYWLULGRRSFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358201 | |

| Record name | 4-Bromo-2,6-dimethyl-N-acetylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119416-26-1 | |

| Record name | 4-Bromo-2,6-dimethyl-N-acetylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(4-bromo-2,6-dimethylphenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of a robust and well-established pathway for the synthesis of N-(4-bromo-2,6-dimethylphenyl)acetamide. The synthesis is achieved through a two-step sequence commencing with the regioselective bromination of 2,6-dimethylaniline, followed by the N-acetylation of the resulting 4-bromo-2,6-dimethylaniline intermediate. This document offers detailed, step-by-step experimental protocols, mechanistic insights into the underlying chemical transformations, and guidance on the characterization of the intermediate and final products. The content is tailored for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, emphasizing causality in experimental design and adherence to rigorous scientific standards.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule, this compound, identifies two key bond disconnections. The primary disconnection is at the amide C-N bond, suggesting an acetylation reaction between an acetylating agent and the corresponding aniline precursor, 4-bromo-2,6-dimethylaniline. A subsequent C-Br bond disconnection on this intermediate points to an electrophilic aromatic substitution (SEAr) reaction, specifically the bromination of the readily available starting material, 2,6-dimethylaniline.

This analysis establishes a straightforward and efficient forward synthesis pathway:

-

Step 1: Electrophilic Bromination. Introduction of a bromine atom onto the aromatic ring of 2,6-dimethylaniline.

-

Step 2: N-Acetylation. Formation of the amide bond by reacting the amino group of 4-bromo-2,6-dimethylaniline with an acetylating agent.

This strategy is favored due to the high regioselectivity achievable in the bromination step and the generally high-yielding and clean nature of N-acetylation reactions.

Synthesis Pathway Overview

The overall two-step synthesis is depicted below. The process begins with the selective bromination of 2,6-dimethylaniline to yield the key intermediate, 4-bromo-2,6-dimethylaniline, which is then acetylated to afford the final product.

Caption: Overall two-step synthesis workflow.

Mechanistic Insights

Step 1: Regioselective Electrophilic Bromination

The bromination of 2,6-dimethylaniline is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1][2] The amino group (-NH₂) is a powerful activating group, meaning it donates electron density into the benzene ring, making the ring highly nucleophilic and reactive towards electrophiles.[3][4]

-

Directing Effects: The -NH₂ group is an ortho, para-director. This is because the resonance structures of the arenium ion intermediate formed upon electrophilic attack at the ortho and para positions are more stable, as the positive charge can be delocalized onto the nitrogen atom.[1][3]

-

Causality of Regioselectivity: While the amino group activates both ortho and para positions, the presence of the two methyl groups at positions 2 and 6 creates significant steric hindrance around the ortho positions. Consequently, the incoming electrophile (Br⁺) preferentially attacks the sterically accessible and electronically enriched para position (position 4). This steric control is crucial for achieving high yields of the desired 4-bromo-2,6-dimethylaniline isomer.[5] Performing the reaction in a solvent like glacial acetic acid helps to moderate the reactivity and further improve selectivity.[5][6]

Caption: Simplified mechanism of electrophilic bromination.

Step 2: N-Acetylation

The second step involves the N-acetylation of 4-bromo-2,6-dimethylaniline. This is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride.

-

Choice of Reagent: Acetic anhydride is often preferred over acetyl chloride for this transformation. It is less volatile, less corrosive, and the reaction byproduct is acetic acid, which is easier to handle and remove than the hydrochloric acid generated when using acetyl chloride.

-

Role of Base: The reaction is often carried out in the presence of a weak base, such as sodium acetate.[7] The base serves to neutralize the acetic acid byproduct, driving the reaction equilibrium towards the product and preventing the potential protonation of the starting aniline, which would render it non-nucleophilic.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,6-dimethylaniline

This protocol is adapted from established procedures for the selective bromination of substituted anilines.[5][6]

Table 1: Materials and Reagents for Step 1

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,6-Dimethylaniline | 121.18 | 10.0 g | 0.0825 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Bromine (Br₂) | 159.81 | 4.2 mL (13.2 g) | 0.0825 |

| Sodium Bicarbonate (Sat. Soln.) | 84.01 | ~150 mL | - |

| Diethyl Ether | 74.12 | ~200 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0825 mol) of 2,6-dimethylaniline in 50 mL of glacial acetic acid.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

In a separate dropping funnel, prepare a solution of 4.2 mL (13.2 g, 0.0825 mol) of bromine in 10 mL of glacial acetic acid.

-

CAUTION: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

-

Add the bromine solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.

-

Pour the reaction mixture slowly into 300 mL of ice-cold water with stirring.

-

Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extract the aqueous mixture with diethyl ether (3 x 70 mL).

-

Combine the organic extracts and wash them with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from hexane or ethanol/water to yield 4-bromo-2,6-dimethylaniline as a solid.

Expected Characterization Data for 4-Bromo-2,6-dimethylaniline:

-

Appearance: Off-white to light brown solid.

-

Melting Point: 48-51 °C.[8]

-

Molecular Formula: C₈H₁₀BrN.[9]

-

Molecular Weight: 200.08 g/mol .[9]

Step 2: Synthesis of this compound

This protocol follows a standard N-acetylation procedure.[7]

Table 2: Materials and Reagents for Step 2

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Bromo-2,6-dimethylaniline | 200.08 | 10.0 g | 0.050 |

| Acetic Anhydride | 102.09 | 5.7 mL (6.1 g) | 0.060 |

| Pyridine (or Triethylamine) | 79.10 | 5 mL | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| 1 M Hydrochloric Acid | 36.46 | ~50 mL | - |

| Saturated Sodium Bicarbonate | 84.01 | ~50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g (0.050 mol) of 4-bromo-2,6-dimethylaniline in 100 mL of dichloromethane.

-

Add 5 mL of pyridine (or an equivalent molar amount of triethylamine) to the solution to act as a base and catalyst.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add 5.7 mL (0.060 mol) of acetic anhydride dropwise to the stirred solution.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Expected Characterization Data for this compound:

-

Appearance: White crystalline solid.

-

Molecular Formula: C₁₀H₁₂BrNO.[10]

-

Molecular Weight: 242.12 g/mol .[10]

-

CAS Number: 119416-26-1.[11]

Safety and Handling

-

2,6-Dimethylaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Bromine: Highly toxic, corrosive, and causes severe burns. Always handle in a fume hood with appropriate PPE.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a well-ventilated area.

-

Solvents: Dichloromethane and diethyl ether are volatile and flammable. Ensure all operations are performed away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment.

Conclusion

The described two-step synthesis provides an efficient and reliable method for the preparation of this compound. The pathway leverages a highly regioselective electrophilic bromination, controlled by the steric and electronic properties of the 2,6-dimethylaniline substrate, followed by a straightforward and high-yielding N-acetylation. The protocols provided are robust and scalable, making them suitable for both academic research and process development applications.

References

-

Wikipedia. Electrophilic aromatic substitution. [Link]

-

Sathee Forum. (2025-10-14). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? [Link]

-

Fun, H. K., et al. (2012). 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1439. [Link]

-

Unacademy. JEE : Mechanism of Electrophilic Substitution. [Link]

-

PrepChem.com. Synthesis of 2,6-dimethylaniline. [Link]

-

Chemistry Steps. Reactions of Aniline. [Link]

-

Stenutz. This compound. [Link]

-

Buncel, E., et al. (1998). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Journal of Chemistry, 76(11), 1644-1652. [Link]

- Google Patents.

-

Organic Syntheses. Acetamide, N-bromo-. [Link]

-

Bell, R. P., & Rawlinson, D. J. (1961). Kinetics of the bromination of some aromatic amines in aqueous perchloric acid. Journal of the Chemical Society B: Physical Organic, 63-66. [Link]

-

ResearchGate. (2007). 4-Bromo-2,6-dimethylaniline. [Link]

-

NIST WebBook. Acetamide, N-(4-bromophenyl)-. [Link]

-

PubChem. N-(4-Bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide. [Link]

-

Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Nature Communications, 9, 4293. [Link]

-

PubChemLite. N-(4-bromo-2,5-dimethylphenyl)acetamide. [Link]

-

Chemistry LibreTexts. (2021-08-16). 1: Acetylation of Aniline (Experiment). [Link]

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. JEE : Mechanism of Electrophilic Substitution [unacademy.com]

- 3. Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum [forum.prutor.ai]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4-ブロモ-2,6-ジメチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound [stenutz.eu]

- 11. 119416-26-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

An In-depth Technical Guide to N-(4-bromo-2,6-dimethylphenyl)acetamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromo-2,6-dimethylphenyl)acetamide is a halogenated aromatic compound with a molecular structure that makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its synthesis, detailed spectroscopic and structural characterization, and potential applications in medicinal chemistry and materials science. The document is intended to serve as a practical resource for researchers, offering insights into the experimental protocols and the scientific rationale behind its use.

Introduction

This compound, with the CAS Number 119416-26-1, belongs to the class of N-aryl acetamides.[1] Its structure, featuring a bromine atom and two methyl groups on the phenyl ring, offers a unique combination of steric and electronic properties that can be exploited in various chemical transformations. The acetamido group can influence the reactivity of the aromatic ring, while the bromo-substituent provides a handle for cross-coupling reactions, making this molecule a versatile building block in the synthesis of more complex structures. This guide will delve into the essential technical aspects of this compound, providing a foundation for its practical application in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| CAS Number | 119416-26-1 | [1] |

| Molecular Formula | C₁₀H₁₂BrNO | [2] |

| Molecular Weight | 242.12 g/mol | [2] |

| Appearance | Off-white to light yellow powder (typical) | [3] |

| Melting Point | Not explicitly reported, but related compounds have melting points in the range of 100-170°C. | General Observation |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. | General Chemical Principles |

| SMILES | CC(=O)Nc1c(C)cc(Br)cc1C | [2] |

| InChIKey | YDYWLULGRRSFLV-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2,6-dimethylaniline. The first step involves the regioselective bromination of the aniline, followed by the acetylation of the resulting amine.

Step 1: Synthesis of 4-bromo-2,6-dimethylaniline (Precursor)

The bromination of 2,6-dimethylaniline is a classic example of electrophilic aromatic substitution. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the para-position. The ortho-positions are sterically hindered by the methyl groups, favoring the formation of the 4-bromo isomer.

Reaction Scheme:

Figure 1: Synthesis of 4-bromo-2,6-dimethylaniline.

Experimental Protocol:

A general procedure for the bromination of anilines involves dissolving the aniline in a suitable solvent, such as acetic acid, and then adding a solution of bromine in the same solvent.

-

Dissolve 2,6-dimethylaniline (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-bromo-2,6-dimethylaniline.

Step 2: Acetylation of 4-bromo-2,6-dimethylaniline

The final step is the acetylation of the amino group of 4-bromo-2,6-dimethylaniline. This is a nucleophilic acyl substitution reaction where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride.

Reaction Scheme:

Figure 2: Synthesis of this compound.

Experimental Protocol:

-

Dissolve 4-bromo-2,6-dimethylaniline (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring. If not using pyridine as the solvent, a base such as pyridine or triethylamine (1.1 equivalents) should be added to neutralize the acetic acid byproduct.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Wash the reaction mixture with water, dilute HCl (to remove excess base), and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to provide key information about the arrangement of protons in the molecule.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.2-7.4 | Singlet | 2H |

| Methyl-H (Aromatic) | ~2.2-2.4 | Singlet | 6H |

| Amide-H | ~7.5-8.5 (broad) | Singlet | 1H |

| Acetyl-H | ~2.1 | Singlet | 3H |

The two aromatic protons are expected to be chemically equivalent due to the symmetry of the molecule and will therefore appear as a singlet. Similarly, the two methyl groups on the aromatic ring are equivalent and will give rise to a single peak. The amide proton often appears as a broad singlet and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~168-170 |

| Aromatic C-N | ~135-140 |

| Aromatic C-Br | ~115-120 |

| Aromatic C-CH₃ | ~130-135 |

| Aromatic C-H | ~128-132 |

| Acetyl-CH₃ | ~24 |

| Aromatic-CH₃ | ~18-20 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is particularly useful for identifying the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3250-3350 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Amide) | 1660-1680 | Strong |

| N-H Bend (Amide) | 1530-1550 | Medium |

| C-Br Stretch | 500-600 | Medium-Strong |

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z 241 and 243.

-

Loss of acetyl group (-COCH₃): [M - 43]⁺

-

Loss of bromine atom (-Br): [M - 79/81]⁺

Potential Applications

While specific, large-scale industrial applications for this compound are not widely documented, its structure suggests its utility as a key intermediate in several areas of chemical research and development.

Intermediate in Organic Synthesis

The primary application of this compound is as a building block in the synthesis of more complex molecules. The bromine atom can be readily transformed into other functional groups or used as a handle for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of various substituents at the 4-position of the phenyl ring, leading to a diverse range of derivatives.[4]

Medicinal Chemistry and Drug Discovery

N-aryl acetamides are a common motif in many biologically active compounds. The this compound scaffold could serve as a starting point for the synthesis of novel therapeutic agents. The bromo-substituent allows for the facile introduction of different pharmacophores, enabling the exploration of structure-activity relationships in drug discovery programs. For instance, related bromo-phenyl acetamide derivatives have been investigated for their potential as enzyme inhibitors and receptor antagonists.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. While a specific Safety Data Sheet (SDS) is not universally available, information from related compounds suggests the following:

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[3][5]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[6]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Skin: Wash with plenty of soap and water.[3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[5]

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[3]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for the creation of a wide range of more complex molecules. This technical guide has provided a comprehensive overview of its synthesis, predicted spectroscopic properties, and potential applications, offering a solid foundation for its use in a research and development setting.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. aaronchem.com [aaronchem.com]

- 3. fishersci.com [fishersci.com]

- 4. US20250042899A1 - Process to make glp1 ra and intermediates therefor - Google Patents [patents.google.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to N-(4-bromo-2,6-dimethylphenyl)acetamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-bromo-2,6-dimethylphenyl)acetamide is a halogenated aromatic amide that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique structural features, including a substituted phenyl ring and a reactive acetamide group, make it a valuable intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 119416-26-1 | [1] |

| Molecular Formula | C₁₀H₁₂BrNO | [1][2] |

| Molecular Weight | 242.12 g/mol | [1][2] |

| Appearance | Off-white to light yellow powder (Predicted) | |

| Boiling Point | 331.1 °C at 760 mmHg (Predicted) | |

| Density | 1.413 g/cm³ (Predicted) | |

| Flash Point | 154.1 °C (Predicted) | |

| Hazard | Irritant | [1] |

Note: Some physical properties are predicted and should be confirmed by experimental data.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 4-bromo-2,6-dimethylaniline. This reaction is a standard method for forming amide bonds and is widely used in organic synthesis.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol:

The following protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

4-bromo-2,6-dimethylaniline

-

Acetic anhydride or Acetyl chloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-bromo-2,6-dimethylaniline (1.0 eq) in the chosen solvent (DCM or THF) in a round-bottom flask.

-

Add the base (e.g., pyridine or triethylamine, 1.2 eq) to the solution and cool the mixture in an ice bath.

-

Slowly add the acetylating agent (acetic anhydride or acetyl chloride, 1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups on the phenyl ring, and the methyl and NH protons of the acetamide group. The aromatic protons will likely appear as a singlet due to the symmetrical substitution pattern.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.[3] Distinct peaks are expected for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the methyl carbons.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups.[3] Key expected peaks include:

-

N-H stretch: A sharp peak around 3300 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

-

C=O stretch (amide I): A strong absorption band around 1660 cm⁻¹.[3]

-

N-H bend (amide II): A band in the region of 1550 cm⁻¹.

-

C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Reactivity and Potential Applications in Drug Development

The chemical structure of this compound offers several avenues for further chemical modification, making it a valuable scaffold in drug discovery.

Caption: Reactivity of this compound in cross-coupling reactions.

The bromine atom on the phenyl ring is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-containing functional groups.

-

Heck Reaction: Reaction with alkenes to form substituted alkenes.

These transformations allow for the rapid diversification of the core structure, enabling the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The acetamide moiety itself can be hydrolyzed or modified, providing another handle for structural variation.

While specific drug candidates derived directly from this compound are not extensively documented, its structural motifs are present in various biologically active molecules. The substituted acetanilide framework is a common feature in many pharmaceuticals.

Safety and Handling

This compound is classified as an irritant.[1] Therefore, appropriate safety precautions should be taken when handling this compound.

Personal Protective Equipment (PPE):

-

Wear appropriate protective eyeglasses or chemical safety goggles.

-

Wear chemical-resistant gloves.

-

Wear a lab coat or other protective clothing.

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly closed container.

-

Store in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[4]

-

In case of skin contact: Wash off immediately with soap and plenty of water.[4]

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

If swallowed: Do not induce vomiting. Rinse mouth with water. Seek medical attention.

Conclusion

This compound is a valuable chemical entity with significant potential for applications in medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the bromine atom make it an attractive starting material for the generation of diverse molecular libraries. While experimental data on this specific compound is somewhat limited in the public domain, this guide provides a solid foundation of its known and predicted properties, synthesis, and potential applications. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

- Thermo Fisher Scientific. (2025, September 16).

- CymitQuimica. (2024, December 19).

- 14 - SAFETY D

- SpectraBase. acetamide, N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)-.

- Fisher Scientific. (2011, February 9).

- Cole-Parmer.

- Stenutz. This compound.

- Benchchem. This compound.

- Matrix Scientific. This compound.

- Fun, H. K., et al. (2012). 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide. PMC - NIH.

- Benchchem. N-Bromoacetamide in Medicinal Chemistry: A Versatile Reagent for Drug Discovery and Development.

- PubChem. N-(4-Bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide.

- PubChem. N-(4-bromo-3-fluoro-2,6-dimethylphenyl)acetamide.

- ChemUniverse. This compound [P42914].

- Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.

- Yan, D., et al. (2018).

- ResearchGate. (2025, August 6).

- Ali, A., et al. (2023).

- NIST. Acetamide, N-(4-bromophenyl)-.

- Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.

- Chemcasts. n-(4-Bromo-3-methylphenyl)acetamide (CAS 90914-81-1) Properties.

- PubChemLite. N-(4-bromo-2,5-dimethylphenyl)acetamide.

- Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals.

- BLDpharm. 215170-73-3|N-(2-Bromo-4,6-dimethylphenyl)acetamide.

- Biosynth. CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide.

Sources

A Technical Guide to the Solubility Profiling of N-(4-bromo-2,6-dimethylphenyl)acetamide

Foreword: The Critical Role of Solubility in Drug Development

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the laboratory bench to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the compound's solubility. Solubility, the capacity of a substance to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] A compound with poor aqueous solubility can face significant hurdles in formulation and may exhibit inadequate absorption, leading to variable and insufficient systemic exposure.[2][3] Therefore, a thorough understanding and empirical determination of a compound's solubility profile is not merely a perfunctory step but a cornerstone of successful drug development. This guide provides an in-depth technical overview of the principles and methodologies for determining the solubility of the compound N-(4-bromo-2,6-dimethylphenyl)acetamide, a substance of interest in medicinal chemistry. While specific solubility data for this compound is not extensively published, this guide will equip the researcher with the necessary framework to generate and interpret this crucial dataset.

Understanding the Physicochemical Landscape of this compound

Before delving into experimental protocols, it is essential to consider the structural attributes of this compound (C₁₀H₁₂BrNO) and how they might influence its solubility.[4]

-

Aromaticity and Lipophilicity: The presence of a substituted phenyl ring suggests a degree of lipophilicity, which may indicate a preference for organic solvents over aqueous media.

-

Hydrogen Bonding: The acetamide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for interactions with protic solvents.

-

Molecular Weight: With a molecular weight of approximately 242.12 g/mol , it falls within the range typical for small molecule drugs.[4]

-

Crystalline Structure: The solid-state properties, including the crystal lattice energy and the potential for polymorphism, will significantly impact its solubility.[5][6] Different polymorphic forms of a compound can exhibit varying solubilities and dissolution rates.[7]

A preliminary analysis of the structure suggests that this compound is likely to have limited aqueous solubility, a common characteristic for over 40% of new chemical entities in the pharmaceutical industry.[2][3]

Thermodynamic vs. Kinetic Solubility: A Conceptual Framework

When discussing solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[8]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility at equilibrium. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over a sufficient period until the concentration of the dissolved solute is constant.[9][10] This value is independent of the dissolution rate and is a critical parameter for pre-formulation and understanding the maximum achievable concentration.[11]

-

Kinetic Solubility: This measurement is often employed in high-throughput screening during early drug discovery.[8][12] It is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[12][13][14] The concentration at which precipitation is first observed is the kinetic solubility. This method is faster but can often overestimate the true thermodynamic solubility as it can lead to the formation of supersaturated solutions.[12]

The choice between measuring thermodynamic or kinetic solubility depends on the stage of drug development. Early-stage discovery often utilizes kinetic solubility for rapid screening, while pre-formulation and later stages demand the precision of thermodynamic solubility measurements.[8][11]

Experimental Protocols for Solubility Determination

The following sections provide detailed, self-validating protocols for determining both the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies such as the International Council for Harmonisation (ICH).[15][16][17]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation of Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8 to mimic the gastrointestinal tract) as recommended by ICH guidelines.[15][17] Also, select a range of pharmaceutically relevant organic solvents and co-solvent mixtures.[18][19]

-

Sample Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial containing a known volume of the chosen solvent.

-

Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A time-course study can be conducted to validate the equilibration time.

-

Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[20]

-

Quantification: Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[21][22][23] A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Self-Validation and Trustworthiness:

-

Visual Inspection: Before and after equilibration, visually inspect the vials to ensure an excess of solid material is present.

-

pH Measurement: For aqueous buffers, measure the pH of the solution before and after the experiment to ensure it remains constant.[16][17]

-

Mass Balance: As a further validation step, the amount of undissolved solid can be recovered, dried, and weighed to confirm the amount that went into the solution.

Kinetic Solubility Determination: High-Throughput Method

This method is suitable for rapid screening of a large number of compounds.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is serially diluted into an aqueous buffer. The concentration at which precipitation occurs is determined, often by measuring light scattering (nephelometry) or by analyzing the concentration in solution after filtration.[11][13]

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, add the aqueous buffer of choice. Then, add a small volume of the DMSO stock solution to the first well and perform serial dilutions across the plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

-

Incubation: Seal the plate and incubate at a constant temperature (e.g., room temperature) with gentle shaking for a defined period (e.g., 1-2 hours).

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[24]

-

Filtration and Quantification: Alternatively, filter the contents of each well through a filter plate. Quantify the concentration of the compound in the filtrate using HPLC-UV or UV-Vis spectroscopy.[25]

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 1: Example Solubility Data Table for this compound

| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Phosphate Buffered Saline | 7.4 | 25 | Data | Data | Thermodynamic |

| Phosphate Buffered Saline | 7.4 | 37 | Data | Data | Thermodynamic |

| pH 1.2 Buffer (Simulated Gastric Fluid) | 1.2 | 37 | Data | Data | Thermodynamic |

| pH 6.8 Buffer (Simulated Intestinal Fluid) | 6.8 | 37 | Data | Data | Thermodynamic |

| Ethanol | N/A | 25 | Data | Data | Thermodynamic |

| Propylene Glycol | N/A | 25 | Data | Data | Thermodynamic |

| 10% Ethanol in Water | N/A | 25 | Data | Data | Thermodynamic |

| Phosphate Buffered Saline | 7.4 | 25 | Data | Data | Kinetic |

This table is a template. The "Data" fields should be populated with experimentally determined values.

Interpretation of Results:

-

pH-Dependent Solubility: A significant variation in solubility across different pH values suggests that the compound is ionizable. This information is critical for predicting its dissolution behavior in different regions of the gastrointestinal tract.

-

Solvent Effects: Higher solubility in organic solvents compared to aqueous buffers confirms the lipophilic nature of the compound. Co-solvent data can guide the selection of appropriate vehicles for formulation.

-

Temperature Effects: The influence of temperature on solubility provides insights into the thermodynamics of the dissolution process (endothermic or exothermic).

Conclusion: A Pathway to Informed Drug Development

While a comprehensive public database on the solubility of this compound is currently lacking, this guide provides the scientific rationale and detailed experimental protocols necessary for its thorough investigation. By systematically applying the principles of thermodynamic and kinetic solubility determination, researchers can generate a robust and reliable solubility profile for this compound. This data is indispensable for guiding lead optimization, selecting appropriate formulation strategies, and ultimately, increasing the probability of success in the complex journey of drug development. The methodologies outlined herein are not merely procedural steps but a framework for critical scientific inquiry, ensuring that decisions are based on solid empirical evidence.

References

-

The Importance of Solubility for New Drug Molecules. (2020). Polymers (Basel). [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

In-vitro Thermodynamic Solubility. (2020). protocols.io. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2021). protocols.io. [Link]

-

Video: Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism. (2021). JoVE. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

Thermodynamic Solubility Assay. Domainex. [Link]

-

Effects of polymorphism and solid-state solvation on solubility and dissolution rate. (2021). Journal of Pharmaceutical Sciences. [Link]

-

Polymorphism in Drugs: Why Crystal Forms Matter. (2023). PharmaCores. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

Solvent selection for pharmaceuticals. (2009). International Journal of Pharmaceutics. [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). Pharmaceutics. [Link]

-

Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability. (2021). Crystal Growth & Design. [Link]

-

Impact of Polymorphism on Drug Formulation and Bioavailability. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS (M9). (2019). ICH. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2024). PharmaGuru. [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers. (2020). European Medicines Agency. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

-

ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. (2019). Molecular Pharmaceutics. [Link]

-

Solvent systems and their selection in pharmaceutics and biopharmaceutics. (2007). European Journal of Pharmaceutical Sciences. [Link]

-

How to measure solubility for drugs in oils/emulsions?. (2015). ResearchGate. [Link]

-

This compound. Stenutz. [Link]

-

N-(4-bromo-3-fluoro-2,6-dimethylphenyl)acetamide. PubChem. [Link]

-

Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. [Link]

-

Analytical Method Selection for Drug Product Dissolution Testing. (2007). Dissolution Technologies. [Link]

-

Acetamide, N-(4-bromophenyl)-. NIST WebBook. [Link]

-

N-(4-bromo-2,6-difluorophenyl)acetamide. PubChem. [Link]

-

N-(4-bromo-2-nitrophenyl)acetamide. PubChem. [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucd.ie [ucd.ie]

- 4. This compound [stenutz.eu]

- 5. Video: Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. evotec.com [evotec.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. database.ich.org [database.ich.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. researchgate.net [researchgate.net]

- 19. Solvent systems and their selection in pharmaceutics and biopharmaceutics | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. improvedpharma.com [improvedpharma.com]

- 22. pharmaguru.co [pharmaguru.co]

- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 24. bmglabtech.com [bmglabtech.com]

- 25. dissolutiontech.com [dissolutiontech.com]

A Spectroscopic Guide to N-(4-bromo-2,6-dimethylphenyl)acetamide: A Predictive Analysis for Researchers

Introduction

N-(4-bromo-2,6-dimethylphenyl)acetamide, a halogenated aromatic amide, represents a class of compounds with significant interest in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the intricate structural details of such molecules. This guide provides a detailed predictive analysis of the spectral data for this compound, offering researchers a comprehensive reference for its characterization. In the absence of direct experimental spectra in publicly available databases like the Spectral Database for Organic Compounds (SDBS)[1], this guide leverages data from structurally analogous compounds to forecast the expected spectral features.

The predictions herein are grounded in the fundamental principles of spectroscopy and a comparative analysis of data from related molecules, including N-(4-Bromo-3-methylphenyl)acetamide[2], N-(4-bromophenyl)acetamide[3][4][5], and N-(2,6-dimethylphenyl)acetamide[6]. This approach not only provides a robust framework for the identification of this compound but also serves as an educational tool for scientists and professionals in drug development.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, with its distinct functional groups and substitution pattern, gives rise to a unique spectroscopic fingerprint. The following diagram illustrates the key structural features that will be correlated with the predicted spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.2 - 9.5 | Singlet | 1H | N-H (Amide) | The amide proton in related N-aryl acetamides typically appears as a broad singlet in this downfield region. For instance, in N-(2-bromo-4-hydroxyphenyl)acetamide, the amide proton is observed at 9.80 ppm[7]. |

| ~7.3 - 7.5 | Singlet | 2H | Ar-H | Due to the symmetrical substitution on the aromatic ring, the two aromatic protons are chemically equivalent and are expected to appear as a singlet. In 4'-Bromoacetanilide, the aromatic protons appear around 7.5 ppm[4]. |

| ~2.1 - 2.3 | Singlet | 6H | Ar-CH₃ | The six protons of the two methyl groups on the aromatic ring are equivalent and will appear as a single sharp peak. The chemical shift is influenced by the aromatic ring and the ortho-amino group. |

| ~2.0 - 2.2 | Singlet | 3H | COCH₃ | The three protons of the acetyl methyl group will appear as a singlet in a region typical for acetamides. For example, in N-(2-bromo-4-hydroxyphenyl)acetamide, this peak is at 2.00 ppm[7]. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~168 - 170 | C=O (Amide) | The carbonyl carbon of an amide typically resonates in this downfield region. In N-(2-bromo-4-hydroxyphenyl)acetamide, the carbonyl carbon is at 168.47 ppm[7]. |

| ~138 - 140 | Ar-C (C-N) | The aromatic carbon attached to the nitrogen atom is expected in this range. |

| ~135 - 137 | Ar-C (C-CH₃) | The two equivalent aromatic carbons bearing the methyl groups will appear as a single peak. |

| ~130 - 132 | Ar-C (C-H) | The two equivalent aromatic carbons attached to hydrogen atoms will give a single resonance. |

| ~118 - 120 | Ar-C (C-Br) | The carbon atom bonded to bromine is expected to be in this region, influenced by the halogen's electronegativity and resonance effects. |

| ~23 - 25 | COCH₃ | The methyl carbon of the acetyl group typically appears in this range. In N-(2-bromo-4-hydroxyphenyl)acetamide, it is at 22.94 ppm[7]. |

| ~18 - 20 | Ar-CH₃ | The two equivalent methyl carbons on the aromatic ring will produce a single peak. |

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for structural verification.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The choice of solvent is critical; DMSO-d₆ is often preferred for amides to ensure the amide N-H proton is observable.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Instrument Parameters (¹³C NMR):

-

Use the same spectrometer.

-

Employ proton decoupling to simplify the spectrum.

-

Set the spectral width to cover 0 to 200 ppm.

-

Use a 45-degree pulse angle.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide group and the substituted aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Vibration | Description |

| ~3300 - 3250 | N-H Stretch | A sharp to moderately broad peak characteristic of a secondary amide N-H bond. |

| ~3100 - 3000 | Aromatic C-H Stretch | Weak to medium intensity bands. |

| ~2950 - 2850 | Aliphatic C-H Stretch | Absorption from the methyl groups. |

| ~1680 - 1650 | C=O Stretch (Amide I) | A strong, sharp absorption band, which is one of the most characteristic peaks in the IR spectrum of an amide. |

| ~1550 - 1520 | N-H Bend (Amide II) | A strong band, typically found in secondary amides. |

| ~1600, ~1475 | Aromatic C=C Stretch | Two or more bands of variable intensity. |

| ~850 - 800 | C-H Out-of-plane Bending | This absorption can be indicative of the substitution pattern on the aromatic ring. |

| ~600 - 500 | C-Br Stretch | A weak to medium intensity band in the lower frequency region. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Identify and label the major absorption bands.

-

Correlate the observed bands with the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₂BrNO), which is approximately 241.01 g/mol for the monoisotopic mass. A key feature will be the isotopic pattern of bromine. There will be two peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope (M⁺) and one for the molecule with the ⁸¹Br isotope (M+2).

-

Major Fragmentation Pathways:

-

Loss of the acetyl group: A common fragmentation pathway for N-acyl compounds is the cleavage of the bond between the carbonyl carbon and the nitrogen, leading to the loss of a ketene molecule (CH₂=C=O, 42 Da). This would result in a fragment ion corresponding to 4-bromo-2,6-dimethylaniline.

-

Formation of an acylium ion: Cleavage of the N-C(O) bond can also lead to the formation of an acylium ion [CH₃CO]⁺ at m/z 43, which is often a prominent peak in the mass spectra of acetamides.

-

Loss of a methyl group: Fragmentation may also involve the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion.

-

Loss of bromine: Cleavage of the C-Br bond can lead to a fragment ion corresponding to the loss of a bromine atom.

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a direct infusion pump or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization:

-

For GC-MS, Electron Ionization (EI) is commonly used, which typically provides detailed fragmentation patterns.

-

For LC-MS, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used, which often result in a prominent molecular ion peak.

-

-

Mass Analysis:

-

Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap to separate the ions based on their mass-to-charge ratio (m/z).

-

Acquire data over a suitable mass range (e.g., m/z 40-400).

-

-

Data Interpretation:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Propose fragmentation mechanisms consistent with the observed peaks.

-

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging data from structurally similar compounds, we have forecasted the key features of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The detailed experimental protocols provided herein offer a practical guide for researchers to obtain high-quality data for this compound. This predictive analysis serves as a valuable resource for the unambiguous identification and structural elucidation of this compound, facilitating its further investigation and application in various scientific fields.

References

-

PubChem. N-(4-bromo-2-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

mzCloud. N 4 Bromo 3 methylphenyl acetamide. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029739). [Link]

-

NIST. Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). [Link]

-

Royal Society of Chemistry. Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [Link]

-

Stenutz. This compound. [Link]

-

SpectraBase. acetamide, N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)-. [Link]

-

NIH. 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide. PMC. [Link]

-

Royal Society of Chemistry. Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. [Link]

-

SpectraBase. Acetamide, N-[2-[[(2-bromo-4,6-dimethylphenyl)methyl]thio]phenyl]-. [Link]

-

PubChem. N-(2,4-Dimethylphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NIST. Acetamide, N-(2,6-dimethylphenyl)-. NIST Chemistry WebBook. [Link]

-

PubChem. N-(4-Bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide. National Center for Biotechnology Information. [Link]

-

PubChemLite. N-(4-bromo-2,5-dimethylphenyl)acetamide. [Link]

-

AIST. Spectral Database for Organic Compounds (SDBS). [Link]

Sources

- 1. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 2. mzCloud – N 4 Bromo 3 methylphenyl acetamide [mzcloud.org]

- 3. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

- 4. 4'-Bromoacetanilide(103-88-8) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Acetamide, N-(2,6-dimethylphenyl)- [webbook.nist.gov]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Potential Mechanisms of Action of N-(4-bromo-2,6-dimethylphenyl)acetamide

Foreword: Charting a Course into Unexplored Territory

To our fellow researchers, scientists, and pioneers in drug development, the molecule N-(4-bromo-2,6-dimethylphenyl)acetamide presents a compelling enigma. While its synthesis and crystalline structure are documented, its biological activity and mechanism of action remain largely uncharted. This guide is crafted not as a definitive encyclopedia, but as a technical roadmap for exploration. As a Senior Application Scientist, my objective is to synthesize what is known about structurally related compounds to illuminate a path forward for investigating this specific molecule. We will proceed from a foundation of its chemical identity to construct logical, testable hypotheses regarding its potential pharmacological effects. This document is designed to be a self-validating system of inquiry, where each proposed mechanism is paired with a robust experimental framework to foster rigorous scientific discovery.

Molecular Profile and Synthesis

This compound is an aromatic amide with the chemical formula C₁₀H₁₂BrNO. Its structure is characterized by a central acetamide group linking a 4-bromo-2,6-dimethylphenyl moiety. The steric hindrance provided by the two ortho-methyl groups on the phenyl ring is a notable feature that likely influences its reactivity and biological interactions.

The synthesis of this compound can be achieved through the reaction of 4-bromo-2,6-dimethylaniline with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a suitable base to neutralize the resulting acid.

A general synthetic scheme is as follows:

Caption: General synthesis of this compound.

Hypothesized Mechanisms of Action

Based on the structural motifs of this compound, we can postulate several plausible mechanisms of action, drawing parallels from existing literature on related compounds.

Antimicrobial Activity

The presence of a brominated aromatic ring is a common feature in many antimicrobial compounds. Bromine can enhance the lipophilicity of a molecule, potentially facilitating its passage through microbial cell membranes. Furthermore, halogenated compounds can act as oxidizing agents or interfere with essential enzymatic processes within microorganisms. N-phenylacetamide derivatives have demonstrated antibacterial and antifungal properties.[1][2][3] For instance, some studies have shown that the introduction of a halogen atom to an acetamide scaffold can improve its antimicrobial efficacy.[4]

Hypothesized Mechanism: Disruption of microbial cell membrane integrity or inhibition of essential bacterial enzymes. The electrophilic nature of the brominated phenyl ring may lead to covalent modification of key enzymatic residues, such as cysteine thiols, in bacterial proteins.

Caption: Hypothesized antimicrobial mechanism of action.

Neuromodulatory Effects: Ion Channel Modulation

The 2,6-dimethylphenyl group is a key structural feature of several local anesthetics and antiarrhythmic drugs (e.g., lidocaine), which act by blocking voltage-gated sodium channels. Phenylacetamide derivatives have also been investigated as sodium channel blockers.[5] The this compound molecule shares this substituted phenyl ring, suggesting it could potentially interact with ion channels in the central or peripheral nervous system.

Hypothesized Mechanism: The compound may act as an antagonist of voltage-gated sodium or calcium channels. By binding to the channel protein, it could stabilize the inactivated state, thereby reducing neuronal excitability. This could translate to anticonvulsant, analgesic, or neuroprotective effects.[6][7]

Caption: Hypothesized neuromodulatory mechanism via ion channel modulation.

Anti-inflammatory Activity: COX Inhibition

N-aryl acetamides are a scaffold found in some non-steroidal anti-inflammatory drugs (NSAIDs). These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation. The structural similarity of this compound to some COX inhibitors makes this a plausible area of investigation.[8]

Hypothesized Mechanism: Competitive or non-competitive inhibition of COX-1 and/or COX-2 enzymes. The compound may bind to the active site of the COX enzyme, preventing the binding of the natural substrate, arachidonic acid, and thereby reducing the production of pro-inflammatory prostaglandins.

Caption: Hypothesized anti-inflammatory mechanism via COX inhibition.

Proposed Experimental Protocols for Mechanism Validation

To rigorously test the aforementioned hypotheses, a systematic and multi-faceted experimental approach is required.

Protocol for Assessing Antimicrobial Activity

Objective: To determine if this compound exhibits antimicrobial properties and to quantify its potency.

Methodology:

-

Microorganism Panel: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans, Aspergillus niger), should be selected.

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

-

Following the MIC assay, aliquot a small volume from the wells showing no visible growth onto agar plates.

-

Incubate the plates and observe for colony formation.

-

The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the initial inoculum.

-

Data Presentation:

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| S. aureus | ||

| E. coli | ||

| C. albicans |

Protocol for Investigating Neuromodulatory Effects

Objective: To assess the potential of this compound to modulate neuronal ion channel activity.

Methodology:

-

Cell Line: Utilize a cell line stably expressing a specific voltage-gated ion channel (e.g., HEK-293 cells expressing human Naᵥ1.7 or Caᵥ2.2).

-

Electrophysiology (Patch-Clamp):

-

Culture the cells on glass coverslips.

-

Perform whole-cell patch-clamp recordings to measure ion channel currents.

-

Establish a baseline recording of the channel activity in response to a voltage protocol.

-

Perfuse the cells with increasing concentrations of the test compound and record the corresponding changes in current amplitude and kinetics.

-

Calculate the IC₅₀ value for channel inhibition.

-

-

Fluorescent Ion Influx Assay:

-

Load the cells with a fluorescent indicator dye sensitive to the ion of interest (e.g., Sodium Green for Na⁺, Fluo-4 for Ca²⁺).

-

Establish a baseline fluorescence reading.

-

Depolarize the cells with a stimulating agent (e.g., veratridine for sodium channels, high potassium for calcium channels) in the presence and absence of the test compound.

-

Measure the change in fluorescence as an indicator of ion influx.

-

Data Presentation:

| Ion Channel | Patch-Clamp IC₅₀ (µM) | Fluorescent Assay IC₅₀ (µM) |

| Naᵥ1.7 | ||

| Caᵥ2.2 |

Protocol for Evaluating Anti-inflammatory Potential

Objective: To determine if this compound can inhibit COX enzymes.

Methodology:

-

Enzyme Source: Use purified ovine or human COX-1 and COX-2 enzymes.

-

In Vitro COX Inhibition Assay (Colorimetric or Fluorometric):

-

Utilize a commercial COX inhibitor screening assay kit.

-

The assay typically measures the peroxidase activity of COX, which is involved in the conversion of arachidonic acid to prostaglandin H₂.

-

Incubate the COX-1 and COX-2 enzymes with arachidonic acid and a colorimetric or fluorometric probe in the presence of various concentrations of the test compound.

-

Measure the absorbance or fluorescence to determine the extent of enzyme inhibition.

-

Calculate the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

-

Data Presentation:

| Enzyme | IC₅₀ (µM) |

| COX-1 | |

| COX-2 | |

| Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

Conclusion and Future Directions

The in-depth technical guide presented here provides a structured and scientifically grounded framework for elucidating the mechanism of action of this compound. While direct evidence of its biological activity is currently lacking, the analysis of its structural components allows for the formulation of plausible and testable hypotheses. The proposed experimental protocols offer a clear path for researchers to investigate its potential antimicrobial, neuromodulatory, and anti-inflammatory properties. The results of these studies will be instrumental in determining the therapeutic potential of this molecule and will guide future research, including structure-activity relationship (SAR) studies and in vivo efficacy models. The scientific community is encouraged to build upon this foundation to unlock the potential of this compound.

References

- Ando, R., Kawamura, M., & et al. (Year). Title of the article. Journal Name, Volume(Issue), pages.

-

Bravo, et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Journal Name, Volume(Issue), pages.[4]

-

Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,6-Dimethylphenyl)-2-methylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o380.[9]

-

Jiang, C., Shi, J., Liao, L., Zhang, L., Liu, J., Wang, Y., Lao, Y., & Zhang, J. (2020). 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. ChemMedChem, 15(8), 705–715.[7]

-

Katke, A., Amrutkar, S., & Khairnar, S. (Year). Title of the article. Journal Name, Volume(Issue), pages. (Note: This reference is mentioned in another article as demonstrating antibacterial and antifungal activity of acetamide derivatives, but the full citation is not available).[4]

-

Khan, I., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central.[6]

-

MDPI. (Year). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI.[2]

-

Obniska, et al. (2010). Title of the article. Journal Name, Volume(Issue), pages. (Note: This reference is cited within another article regarding anticonvulsant activity of pyrrolidine-2,5-dione derivatives, but the full citation is not available).[6]

-

Patel, et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. (Note: This reference is mentioned in another article regarding the synthesis of an acetamide from coumarin with good antimicrobial activity, but the full citation is not available).[4]

-

Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 386473.[10]

-

Research Journal of Pharmacy and Technology. (Year). Synthesis of Novel N-(substituted phenyl)-N-(substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology.[10]

-

Taylor, C. P., et al. (Year). Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. Journal of Medicinal Chemistry.[5]

-

Zovko, M., et al. (Year). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. Molecules.[12]

Sources